Terephthalic acid hydrazide

Catalog No.
S751711
CAS No.
46206-74-0
M.F
C8H8N2O3
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terephthalic acid hydrazide

CAS Number

46206-74-0

Product Name

Terephthalic acid hydrazide

IUPAC Name

4-(hydrazinecarbonyl)benzoic acid

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H8N2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13)

InChI Key

MTVPAGODJIOVSB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NN)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(=O)O
  • Metal-Organic Frameworks (MOFs)

    TAH can be used as a ligand in the construction of MOFs. MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. Studies have shown that TAH-based MOFs exhibit high thermal stability and large surface areas, making them attractive candidates for these applications [].

  • Polymers

    TAH can be incorporated into polymer chains to create new materials with unique properties. For instance, research suggests TAH-containing polymers can exhibit good flame retardancy and enhanced mechanical properties [, ].

  • Biomedical Applications

    Some studies have explored the potential use of TAH in drug delivery systems and biocompatible materials. However, more research is needed to fully understand its efficacy and safety in these contexts [].

Terephthalic acid hydrazide is an organic compound with the chemical formula C8H8N2O3C_8H_8N_2O_3. It is derived from terephthalic acid and features two hydrazide functional groups. This compound is notable for its versatility in organic synthesis and its potential applications in various fields, including materials science and medicinal chemistry. Terephthalic acid hydrazide can be synthesized from the aminolytic depolymerization of polyester waste, highlighting its relevance in sustainable chemistry practices .

, primarily due to the reactivity of its hydrazide groups. These reactions include:

  • Formation of Heterocyclic Compounds: It reacts with various reagents such as phenyl isothiocyanate and phenyl phosphonic dichloride to yield bis-thiosemicarbazides, bis-1,2,4-triazoles, and bis-oxadiazoles.
  • Synthesis of Disazo Dyes: Terephthalic acid hydrazide has been used in the synthesis of novel disazo disperse dyes, which are significant in textile applications.
  • Condensation Reactions: The compound can undergo condensation with difunctional monomers to form polymers that exhibit desirable thermal properties, making them suitable for applications like flame retardants .

Terephthalic acid hydrazide has shown promising biological activities. Notably, it has been involved in the synthesis of benzylidene hydrazides that exhibit cytotoxic properties, indicating potential as a chemotherapeutic agent . Additionally, derivatives of this compound have demonstrated antibacterial activity, suggesting its utility in developing new antimicrobial agents .

The synthesis of terephthalic acid hydrazide can be achieved through several methods:

  • Aminolytic Depolymerization: This method involves breaking down polyethylene terephthalate waste using hydrazine hydrate, resulting in terephthalic acid hydrazide .
  • Direct Reaction with Hydrazine: Terephthalic acid can be treated with hydrazine to yield the corresponding hydrazide directly .
  • Reactions with Terephthaloyl Chloride: Terephthaloyl chloride reacts with various hydrazide derivatives to produce a range of products, including benzamide compounds used in azodyes or liquid crystals .

Terephthalic acid hydrazide finds applications across various domains:

  • Organic Synthesis: It serves as a building block for synthesizing numerous heterocyclic compounds and polymers.
  • Textile Industry: Its derivatives are utilized in creating dyes and pigments due to their vibrant colors and stability.
  • Biomedical Research: The compound's cytotoxic properties make it a candidate for developing new anticancer drugs and antimicrobial agents.

Research has explored the interactions of terephthalic acid hydrazide with biological systems. Studies indicate that certain derivatives possess significant cytotoxicity against cancer cell lines, showcasing their potential as therapeutic agents . Furthermore, the antibacterial activity of some derivatives suggests that they could be effective against various microbial strains .

Terephthalic acid hydrazide shares similarities with several other compounds but is unique due to its specific structure and functional groups. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
Phthalic Acid HydrazideHydrazideContains one less carbon than terephthalic acid hydrazide.
Sebacic Acid HydrazideHydrazideDerived from sebacic acid; used in polymer synthesis.
Fumaric Acid HydrazideHydrazideInvolves double bonds; used in different synthetic pathways.

Terephthalic acid hydrazide is distinguished by its dual hydrazide groups and its role as a precursor for a diverse range of organic compounds, making it particularly valuable in both industrial and research settings.

XLogP3

-2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

46206-74-0

Wikipedia

Terephthalic acid hydrazide

Dates

Modify: 2023-08-15

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